

Application Note & Protocol: Quantification of Hydroxyerlotinib in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: 2-Hydroxyerlotinib

Cat. No.: B15290312

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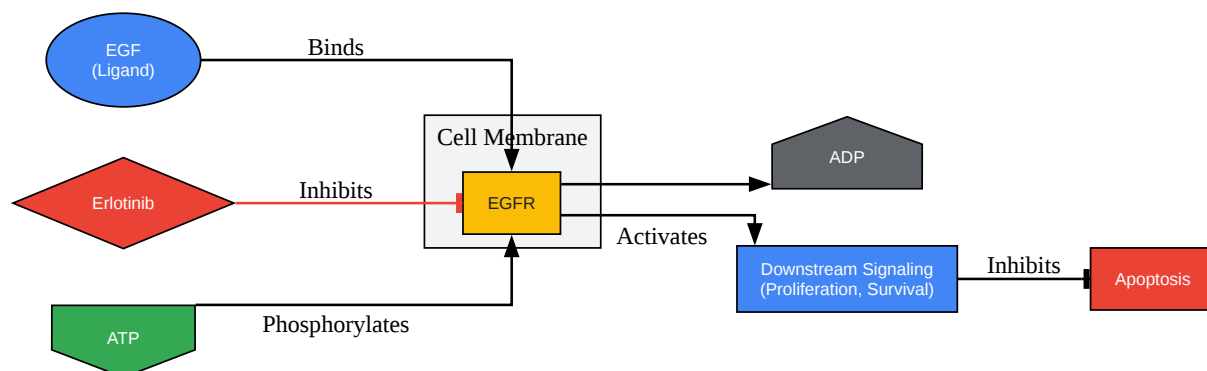
This document provides a comprehensive protocol for the quantitative analysis of Hydroxyerlotinib, a metabolite of the epidermal growth factor receptor (EGFR) inhibitor Erlotinib, in human plasma. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is designed for high sensitivity and specificity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

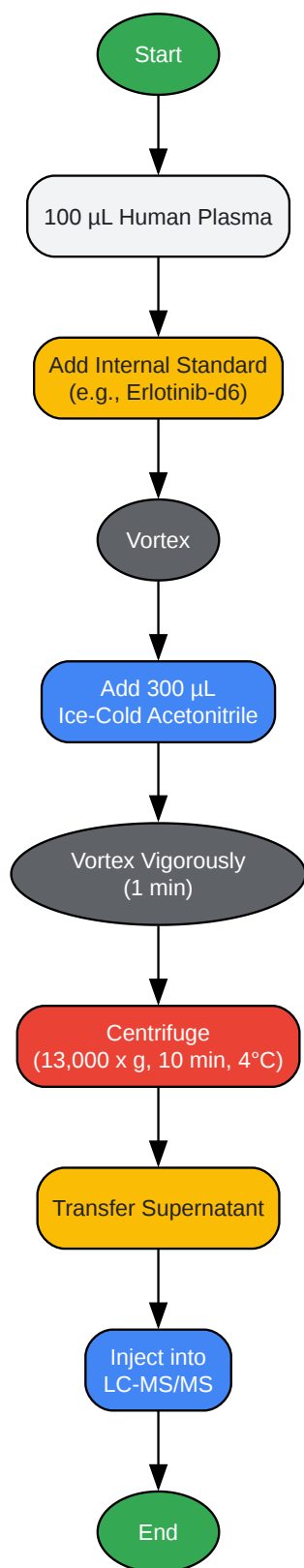
Introduction

Erlotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer. It functions by inhibiting the EGFR signaling pathway, which is crucial for cell proliferation and survival.^[1] Erlotinib is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, leading to the formation of several metabolites.^[1] One such biotransformation is the hydroxylation of the aromatic ring. The accurate quantification of these metabolites in human plasma is essential for understanding the complete pharmacokinetic profile of Erlotinib and its potential impact on efficacy and toxicity.

Signaling Pathway Context

Erlotinib exerts its therapeutic effect by blocking the ATP-binding site of the EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades that promote tumor growth.





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References

- 1. The quantification of erlotinib (OSI-774) and OSI-420 in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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